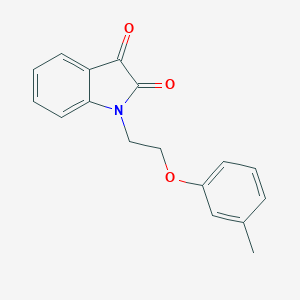

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKDSFLXAGJHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Alkylation of Isatin

The most direct route involves alkylation of isatin’s nitrogen atom with a 2-(m-tolyloxy)ethyl group. This method adapts protocols from analogous indoline-2,3-dione derivatives, such as 1-(4-vinylbenzyl)indoline-2,3-dione.

General Procedure :

-

Reagents :

-

Indoline-2,3-dione (isatin)

-

2-(m-Tolyloxy)ethyl chloride (alkylating agent)

-

Potassium carbonate (base)

-

Dimethyl sulfoxide (DMSO, solvent)

-

-

Reaction Conditions :

-

Temperature: 60°C

-

Duration: 24 hours

-

Atmosphere: Ambient or nitrogen

-

-

Workup :

Mechanistic Insight :

The base deprotonates isatin’s NH, enabling nucleophilic attack on the alkylating agent. The reaction proceeds via an SN2 mechanism, forming the N-alkylated product.

Cyclization of Substituted Isonitroacetanilides

A less common but viable approach involves cyclizing substituted isonitroacetanilides under acidic conditions, as demonstrated for 5-substituted indole-2,3-diones.

Adapted Protocol :

-

Reagents :

-

4-Substituted isonitroacetanilide precursor

-

Concentrated sulfuric acid

-

-

Reaction Conditions :

-

Temperature: 65–80°C

-

Duration: 1–1.5 hours

-

-

Workup :

Applicability to Target Compound :

While this method efficiently constructs the indoline-2,3-dione core, introducing the 2-(m-tolyloxy)ethyl group would require post-cyclization alkylation, complicating the synthesis.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (e.g., DMSO, DMF) enhance alkylation efficiency by stabilizing ionic intermediates. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize side reactions.

Alkylating Agent Synthesis

The 2-(m-tolyloxy)ethyl chloride can be synthesized via Williamson ether synthesis:

-

Reaction :

-

Conditions :

-

Base: NaOH or KOH

-

Solvent: Water/ethanol mixture

-

Temperature: Reflux

-

This intermediate is critical for ensuring high-purity alkylation.

Challenges and Mitigation Strategies

Competing Side Reactions

Analyse Chemischer Reaktionen

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Reagents such as hydrazine hydrate, palladium catalysts, and dimethylformamide are commonly used in these reactions.

Major Products: The major products formed from these reactions include substituted indoles, indolines, and quinones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has indicated that indoline derivatives, including 1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione, exhibit significant anticancer properties. A study evaluating a series of indoline-2,3-dione-based compounds found that certain derivatives demonstrated potent inhibitory effects against cancer cell lines. For instance, the compound's analogues showed promising results in inhibiting α-glucosidase and α-amylase enzymes, which are relevant in diabetes management and have implications for cancer therapy as well .

Antimicrobial Properties:

The compound has been investigated for its antimicrobial efficacy. Studies have shown that indoline derivatives can inhibit the growth of various pathogenic bacteria and fungi. This property makes them potential candidates for developing new antimicrobial agents.

Biological Applications

Enzyme Inhibition:

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, the inhibition of α-glucosidase and α-amylase is crucial for controlling blood sugar levels in diabetic patients. The IC50 values of certain derivatives were found to be competitive with established drugs like acarbose, indicating their potential as therapeutic agents for diabetes management .

Molecular Modeling Studies:

Molecular modeling has been employed to predict the binding affinities of these compounds with target enzymes. Such studies help in understanding the mechanism of action and optimizing the structure for enhanced biological activity .

Material Science

Synthesis of New Materials:

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its derivatives are being explored for use in developing new materials such as polymers and dyes due to their unique electronic properties and stability.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.

Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation.

Biological Effects: The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) enhance polarity and may improve target binding, while alkyl groups (e.g., methyl) increase lipophilicity .

- Positional Isomerism : Para-substituted derivatives (e.g., 1-(4-fluorophenyl)) often exhibit higher thermal stability (e.g., melting points >150°C) compared to ortho- or meta-substituted analogs .

Acetylcholinesterase (AChE) Inhibition

- Compound IIId : Exhibits submicromolar AChE inhibition (IC50 ~10 nM), surpassing donepezil (IC50 ~14 nM) due to optimized interactions with the enzyme’s peripheral anionic site (PAS) and catalytic anionic site (CAS). The 2-fluorobenzyl group and acetamido spacer enhance binding to Phe288 via hydrogen bonding .

Antimicrobial Activity

- 1-(4-Fluorophenyl)indoline-2,3-dione : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC ~25 µg/mL), attributed to the fluorine atom’s electronegativity disrupting bacterial membranes .

- 1-(2-Methylallyl)indoline-2,3-dione (1a) : Showed broad-spectrum antifungal activity, with MIC values <10 µg/mL against Candida albicans .

Corrosion Inhibition

- 1-Allyl-5-chloro-indoline-2,3-dione (TZACI) : Achieved 85% corrosion inhibition efficiency for mild steel in HCl, outperforming alkylamine-substituted analogs due to stronger adsorption via the carbonyl group .

Molecular Properties and Drug-Likeness

- Lipinski’s Rule Compliance: Most indoline-2,3-dione derivatives comply with Lipinski’s criteria (molecular weight <500, logP <5, hydrogen bond donors <5, acceptors <10), ensuring oral bioavailability .

- logP Trends : Chlorine-substituted derivatives (logP ~3.5) are more lipophilic than fluorine-substituted analogs (logP ~2.8), influencing blood-brain barrier penetration in neuroactive compounds .

Research Findings and Implications

- Fluorine Substitution : Fluorinated analogs consistently show enhanced bioactivity due to improved target affinity and metabolic stability .

- Hybrid Scaffolds : Incorporation of piperazine-acetyl moieties (e.g., Compound IIId) demonstrates the value of spacer groups in optimizing enzyme inhibition .

- Synthetic Flexibility : Mannich base reactions and condensation with alkyl halides enable diverse N-substitutions, facilitating structure-activity relationship (SAR) studies .

Biologische Aktivität

1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features an indoline backbone with a m-tolyloxyethyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

Antitumor Activity

Several studies have investigated the antitumor properties of indoline derivatives, including 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.

- IC50 Values : In vitro studies reported IC50 values indicating significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to indoline have demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL depending on the specific modifications and targets .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione | A-431 | < 10 |

| Related Indoline Derivative | HT29 | 23.30 ± 0.35 |

The mechanisms by which 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione exerts its effects involve several pathways:

- Apoptosis Induction : The compound may activate apoptotic pathways in tumor cells, leading to programmed cell death.

- Inhibition of Bcl-2 : Similar compounds have been shown to interact with Bcl-2 proteins, which are crucial for cell survival .

- Cell Cycle Arrest : Studies indicate that certain indoline derivatives can cause cell cycle arrest at the G2/M phase, further contributing to their antitumor effects.

Antimicrobial Properties

Research has also explored the antimicrobial potential of indoline derivatives. The presence of specific functional groups enhances activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values significantly lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents .

Neuroprotective Effects

Indoline derivatives have been studied for their neuroprotective properties. They may offer protective effects against neurodegenerative diseases through mechanisms such as:

- Cholinesterase Inhibition : Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .

Case Studies

- In Vitro Study on Cancer Cells : A study examined the effects of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione on A-431 and HT29 cell lines. Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.

- Antimicrobial Activity Assessment : An assessment of various indoline derivatives demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione and its analogs?

The compound is typically synthesized via nucleophilic substitution or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, intermediates like 1-(morpholino ethyl)indoline-2,3-dione are synthesized by reacting indoline-2,3-dione with substituted ethyl halides in the presence of a base, followed by purification via recrystallization (yields ~60%) . CuAAC is favored for introducing triazole linkages, enabling structural diversification for bioactivity studies .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on multimodal spectroscopy:

- FT-IR : Confirms carbonyl (C=O, ~1728 cm⁻¹) and ether (C-O-C, ~995 cm⁻¹) groups .

- NMR (¹H, ¹³C, 2D) : Resolves substituent positioning (e.g., m-tolyloxy ethyl chain) and confirms stereochemistry .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for indoline-2,3-dione derivatives?

Derivatives exhibit antibacterial, antitubercular, and acetylcholinesterase inhibitory activities. For instance, triazole-linked analogs showed antitubercular activity (MIC = 31 µM) surpassing erythromycin (MIC = 40 µM) . Fluorobenzyl-substituted derivatives demonstrated acetylcholinesterase inhibition (IC₅₀ ~16 µM) in neurological studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR analysis reveals:

- Electron-withdrawing groups (e.g., nitro, chloro) on the indoline ring enhance antibacterial activity .

- Triazole or morpholine moieties improve solubility and bioavailability .

- m-Tolyloxy ethyl chains optimize steric interactions with target enzymes like acetylcholinesterase . Computational docking (e.g., using AutoDock) can predict binding affinities to refine substituent selection .

Q. What experimental strategies address contradictory bioactivity data across studies?

Contradictions often arise from assay conditions or structural impurities. Mitigation approaches include:

- Standardized protocols : Use of Ellman’s test for acetylcholinesterase activity to ensure reproducibility .

- Dose-response curves : Validate potency thresholds (e.g., MIC values) across multiple cell lines .

- HPLC-PDA : Monitor purity (>95%) to exclude confounding effects from byproducts .

Q. How can click chemistry be optimized to synthesize libraries of indoline-2,3-dione hybrids?

Key optimizations:

- Catalyst system : CuSO₄/sodium ascorbate in DMF at RT achieves >90% yield for triazole-linked hybrids .

- Azide precursors : 1-(4-azidoalkyl)indoline-2,3-dione intermediates enable modular coupling with alkynes (e.g., coumarin-propargyl ethers) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .

Q. What computational tools are used to predict the pharmacokinetic properties of this compound?

- ADMET prediction : Software like SwissADME evaluates LogP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .

- Molecular dynamics simulations : Assess stability of ligand-enzyme complexes (e.g., with acetylcholinesterase) over nanosecond timescales .

Methodological Considerations

Q. What are the best practices for handling and storing indoline-2,3-dione derivatives?

Q. How can crystallography resolve ambiguities in the stereochemistry of synthetic intermediates?

Single-crystal X-ray diffraction (SHELXL/SHELXS) provides unambiguous confirmation of bond angles and chiral centers. For example, SHELXL refinement of 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione resolved torsional strain in the piperazine ring .

Tables for Quick Reference

Table 1: Key Bioactivities of Indoline-2,3-dione Derivatives

| Derivative | Bioactivity | IC₅₀/MIC | Reference |

|---|---|---|---|

| Triazole-linked analog | Antitubercular | 31 µM | |

| Fluorobenzyl-substituted | Acetylcholinesterase inhibition | 16.42 µM | |

| Morpholino ethyl derivative | Antibacterial | Not reported |

Table 2: Optimal Reaction Conditions for CuAAC Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (CuSO₄/ascorbate) | 0.02 mmol/0.08 mmol | >90% |

| Solvent | DMF | Enhanced regioselectivity |

| Temperature | Room temperature (RT) | Minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.